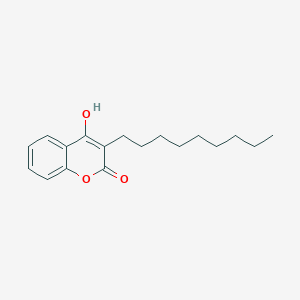
4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by the presence of a hydroxy group at the 4th position and a nonyl group at the 3rd position on the benzopyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-oxo-3-nonyl-2H-1-benzopyran-2-one.
Reduction: Formation of 4-hydroxy-3-nonyl-2,3-dihydro-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyran derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an insecticide and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anticoagulant and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in biological processes such as coagulation and inflammation.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparación Con Compuestos Similares
4-Hydroxycoumarin: A precursor in the synthesis of 4-Hydroxy-3-nonyl-2H-1-benzopyran-2-one, known for its anticoagulant properties.
Coumatetralyl: A rodenticide with a similar benzopyran structure.
Dihydrocoumarin: A related compound with a dihydrobenzopyran ring structure.
Uniqueness: this compound is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
827044-83-7 |
|---|---|
Fórmula molecular |
C18H24O3 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-nonylchromen-2-one |
InChI |
InChI=1S/C18H24O3/c1-2-3-4-5-6-7-8-12-15-17(19)14-11-9-10-13-16(14)21-18(15)20/h9-11,13,19H,2-8,12H2,1H3 |
Clave InChI |
GEKVOKHZPXKCGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C2=CC=CC=C2OC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


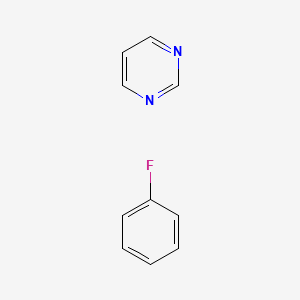
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
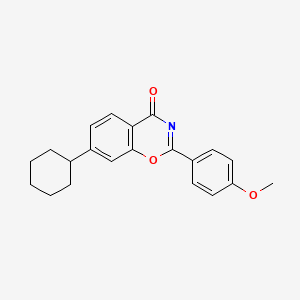
![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)
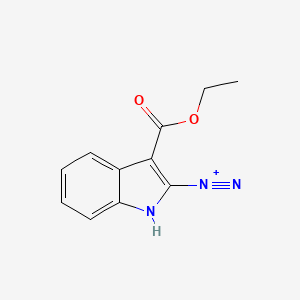
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
![8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine](/img/structure/B14207218.png)
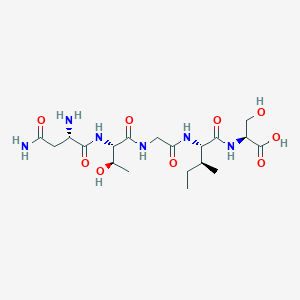
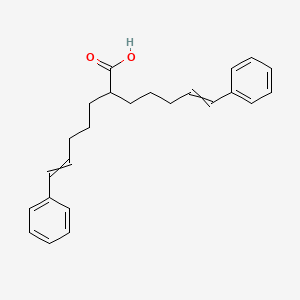
![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
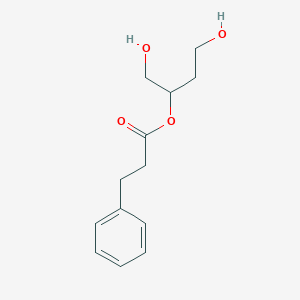
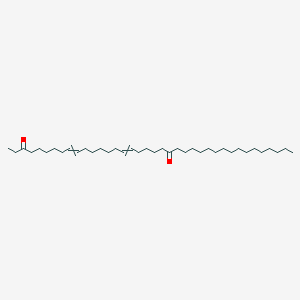
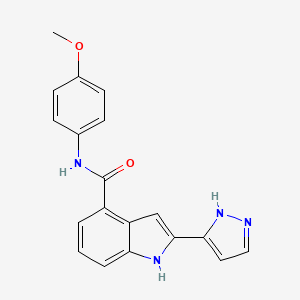
![2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14207262.png)
